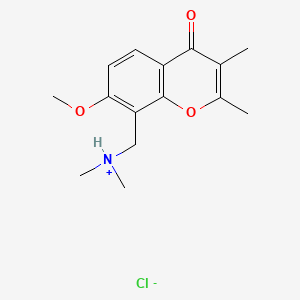
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-2,3-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the chromenone family, characterized by a chromenone core structure with various substituents that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride typically involves the following steps:
-
Formation of the Chromenone Core:
- Starting with a suitable phenol derivative, such as 2,3-dimethylphenol.
- The phenol undergoes a Friedel-Crafts acylation with an appropriate acyl chloride to form the chromenone core.
- Reaction conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, and a temperature of around 0-5°C.
-
Methoxylation:
- The chromenone core is then methoxylated using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
- Reaction conditions: Reflux temperature, typically around 80-90°C.
-
Quaternization:
- The final step involves the quaternization of the chromenone derivative with dimethylamine and methyl chloride to form the dimethylazanium chloride salt.
- Reaction conditions: Room temperature, in a polar solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of high-throughput purification techniques such as crystallization and chromatography.
- Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.
Chemical Reactions Analysis
Types of Reactions: (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromenone core can be reduced to a chromanol derivative.
Substitution: The dimethylazanium group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products:
Oxidation: Formation of 7-hydroxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride.
Reduction: Formation of 7-methoxy-2,3-dimethylchromanol.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
(7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride involves:
Molecular Targets: It interacts with specific enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
(7-Methoxy-4-methylchromen-2-one): Similar chromenone structure but lacks the dimethylazanium group.
(7-Hydroxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness:
- The presence of both methoxy and dimethylazanium groups in (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
38035-28-8 |
|---|---|
Molecular Formula |
C15H20ClNO3 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
(7-methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-9-10(2)19-15-11(14(9)17)6-7-13(18-5)12(15)8-16(3)4;/h6-7H,8H2,1-5H3;1H |
InChI Key |
ZWGHUIKEIAHGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


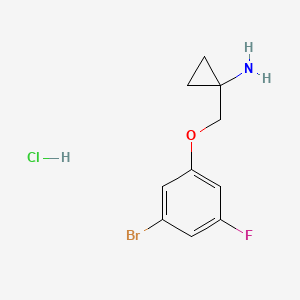
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
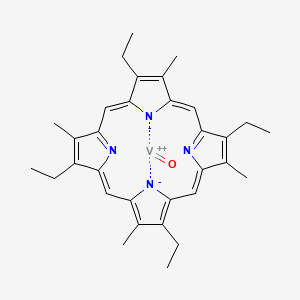
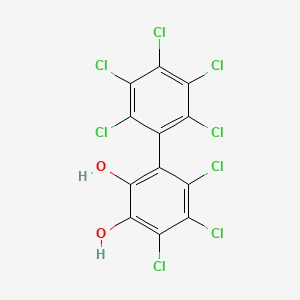
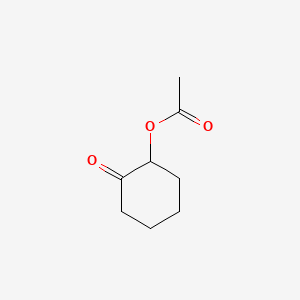
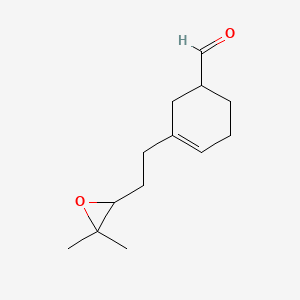
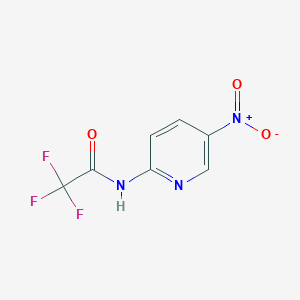
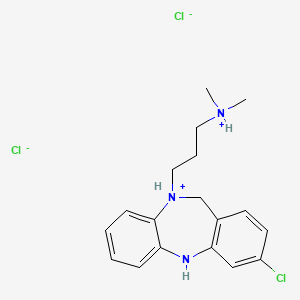

![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)

![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)

